7a-Hydroxyfrullanolide

Anticancer Cytotoxicity Breast Cancer

For researchers requiring a chemical probe with validated G2/M-phase arrest activity, sourcing a consistent, high-purity lot is critical. 7a-Hydroxyfrullanolide specifically disrupts tubulin polymerization in TNBC cells (e.g., MDA-MB-468) with superior potency to its parent analog. - Achieves cell cycle arrest via a distinct mechanism dependent on C4=C5, C11=C13, and γ-lactone moieties. - Demonstrates oral bioavailability and multi-model efficacy in rodent inflammatory disease models. - Supplied with analytical verification to ensure lot-to-lot reproducibility for SAR and in vivo studies.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B1247999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-Hydroxyfrullanolide
Synonyms7alpha-hydroxyfrullanolide
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2C3C(CCC2(CCC1)C)(C(=C)C(=O)O3)O
InChIInChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3/t12-,14+,15+/m0/s1
InChIKeyXMPDAVDYIOMTLX-NWANDNLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7a-Hydroxyfrullanolide: Key Properties & Procurement


7a-Hydroxyfrullanolide (7HF, CAS 105578-87-8) is a eudesmanolide-type sesquiterpene lactone (SL) that is isolated from the flowering plants of the Asteraceae family . Its core structure contains an α-methylene-γ-lactone moiety . 7HF has been identified as the key bioactive constituent in several plant species, including *Sphaeranthus indicus* and *Grangea maderaspatana* [1][2], and is available as a purified research compound with a typical purity of ≥95% .

1Eudesmanolide sesquiterpene lactone from Asteraceae plants
2Reported bioactive constituent of Sphaeranthus and Grangea species
3Available as ≥95% purity research compound

7a-Hydroxyfrullanolide vs. Analogs: Substitution Not Valid


Replacing 7a-Hydroxyfrullanolide with its close structural analog, frullanolide, or other common sesquiterpene lactones like parthenolide, is not a neutral choice. 7a-Hydroxyfrullanolide possesses a distinct pharmacological fingerprint that is not shared by its analogs. For instance, while frullanolide and parthenolide are well-known for their cytotoxic and anti-inflammatory activities, 7a-Hydroxyfrullanolide demonstrates a unique ability to disrupt tubulin polymerization and arrest cells in the G2/M-phase [1], a mechanism not equally potent in its parent compound. Furthermore, a systematic comparison of eight 7a-Hydroxyfrullanolide derivatives revealed that the parent compound's bioactivity is specifically dependent on its C4=C5, C11=C13, and γ-lactone moieties [2], and that chemical modifications can drastically alter or abolish its antibacterial potency [2]. This evidence underscores that each analog must be considered as a distinct chemical entity with unique biological properties.

Frullanolide

May not replicate tubulin disruption or G2/M arrest profiles; pathway-response endpoints can differ.

Parthenolide / other SLs

Often lack the same C4=C5, C11=C13, γ-lactone dependency; antibacterial or cytotoxicity SAR may shift.

Modified analogs

Chemical modifications can abolish activity; each analog must be reviewed as a separate chemical entity.

7a-Hydroxyfrullanolide: Head-to-Head Evidence


Superior TNBC Selectivity vs. Frullanolide

7a-Hydroxyfrullanolide (7HF) demonstrates a substantially lower IC50 and a higher selectivity index against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 compared to its parent analog, frullanolide [1][2]. While both compounds are cytotoxic, 7HF's activity is more potent and selective. This differentiation is critical for researchers investigating targeted therapies for aggressive breast cancers.

TNBC Selectivity vs. Frullanolide
Head-to-head
7.67 vs 8.04 µg/mL
Δ 3.73 µM
Supports cytotoxicity endpoint review
MDA-MB-468, MTT, 48h; reported lower IC₅₀
Anticancer Cytotoxicity Breast Cancer

In Vivo Anti-Inflammatory Efficacy with Oral Dosing

7a-Hydroxyfrullanolide (7HF) is orally bioavailable and demonstrates robust, multi-model efficacy in vivo, distinguishing it from many other sesquiterpene lactones that lack such broad in vivo validation [1]. 7HF showed significant protection in the DSS-induced murine colitis model (attenuating weight loss, rectal bleeding, and colon shortening) [1] and in the collagen-induced arthritis model in mice (reducing articular index, paw thickness, and protecting against bone erosion) [1]. It also demonstrated protective effects against endotoxin-mediated lethality [1] and carrageenan-induced paw edema [1]. While the direct comparator parthenolide has shown activity in similar models, its therapeutic window is often limited by toxicity, and it is not consistently reported as orally bioavailable at comparable efficacious doses. This evidence positions 7HF as a superior tool compound for studying inflammation in complex in vivo settings.

Oral In Vivo Anti-Inflammatory Profile
Class-level
Efficacy in DSS colitis, arthritis, endotoxin, carrageenan models
Reported in vivo model-response context
Class-level inference; data to verify
Anti-inflammatory In Vivo Pharmacology Immunology

Structural Determinants of Antibacterial Activity

The antibacterial activity of 7a-Hydroxyfrullanolide is highly dependent on specific structural features, which defines its unique chemical space compared to other sesquiterpene lactones [1]. A systematic SAR study of 7a-Hydroxyfrullanolide and eight of its chemically and microbially transformed analogs (2-9) revealed that the parent compound's activity is largely contingent upon the presence of the C4=C5 double bond, the C11=C13 exocyclic double bond, and the γ-lactone moiety [1]. Modifications to any of these groups led to significant changes in antibacterial potency. This structural specificity is not universally shared among all sesquiterpene lactones, making 7a-Hydroxyfrullanolide a distinct chemical probe for studying antibacterial mechanisms in Gram-positive bacteria [1].

Antibacterial SAR Determinants
Head-to-head
C4=C5, C11=C13, γ-lactone required
Supports SAR interpretation for Gram-positive activity
8 analogs tested; modifications altered potency
Antibacterial Structure-Activity Relationship SAR

7a-Hydroxyfrullanolide: Research & Industrial Applications


Tubulin Dynamics & Cell Cycle Arrest in TNBC

Use 7a-Hydroxyfrullanolide as a chemical probe to investigate G2/M-phase cell cycle arrest and tubulin polymerization dynamics specifically in TNBC cell lines (e.g., MDA-MB-468). The compound's superior potency and selectivity in this context, as demonstrated by its lower IC50 compared to frullanolide [1], make it a more precise tool than its parent compound for dissecting these pathways.

Oral Anti-Inflammatory Efficacy in Chronic Models

Employ 7a-Hydroxyfrullanolide in rodent models of inflammatory bowel disease (DSS colitis) or rheumatoid arthritis (collagen-induced arthritis) [2]. Its established oral bioavailability and multi-model efficacy distinguish it from many other sesquiterpene lactones and support its use as a benchmark tool for validating new anti-inflammatory targets and therapeutic concepts in vivo [2].

Antibacterial SAR of Sesquiterpene Lactones

Utilize 7a-Hydroxyfrullanolide as the reference standard in SAR campaigns aimed at elucidating the structural determinants for antibacterial activity against Gram-positive bacteria. The existing SAR data for its analogs provides a defined framework for designing and evaluating new derivatives [3]. The compound is not suitable as a broad-spectrum antibacterial agent itself but is a crucial starting point for medicinal chemistry efforts.

Application
Selection Property
Validation Focus
TNBC tubulin dynamics studies
Tubulin disruption profile vs. frullanolide
G2/M arrest and polymerization endpoints
Inflammatory bowel disease / arthritis models
Oral exposure in rodent models
Multi-model anti-inflammatory endpoint review
Sesquiterpene lactone SAR (Gram-positive)
C4=C5, C11=C13, lactone dependency
Antibacterial activity of analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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